5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to undergo nucleophilic substitution reactions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives are known to exhibit various biological activities, including antibacterial and antimicrobial activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5-chlorouracil with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Dihydro derivatives of the pyrimidine ring.
Scientific Research Applications
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
6-Chlorouracil: A chlorinated pyrimidine derivative with potential antiviral activity.
5-Bromo-6-methyluracil: A brominated pyrimidine derivative used in organic synthesis.
Uniqueness
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential for forming covalent bonds with biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCXZREYQLVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400235 | |
Record name | 5-chloro-6-chloromethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73742-45-7 | |
Record name | 5-chloro-6-chloromethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-Chloro Methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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